molecular formula C11H12N4O B2607217 1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone CAS No. 2137826-49-2

1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone

Cat. No.: B2607217
CAS No.: 2137826-49-2
M. Wt: 216.244
InChI Key: RCHNBDDOJZRXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone is a fascinating chemical compound with diverse applications in scientific research. This compound holds immense potential as a versatile building block for synthesizing novel compounds and exploring their biological activities. It is part of the quinoline family, which is known for its significant role in medicinal chemistry and industrial applications .

Preparation Methods

The synthesis of 1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone involves several steps, typically starting with the preparation of the quinoline scaffold. Common synthetic routes include:

    Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods: These classical synthesis protocols are widely used for constructing the principal quinoline scaffold.

    Transition metal-catalyzed reactions: These reactions are useful for the construction and functionalization of the quinoline scaffold.

    Metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols: These methods are also employed to synthesize and functionalize quinoline derivatives.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing environmental impact.

Chemical Reactions Analysis

1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation and reduction reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.

    Substitution reactions: Common reagents and conditions used in these reactions include palladium(II) acetate, bidentate ligands, and soluble bases like triethylamine.

    Cyclization reactions: These reactions can form complex ring structures, further diversifying the compound’s chemical properties.

Major products formed from these reactions include various quinoline derivatives, which can be further explored for their biological activities.

Scientific Research Applications

1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone has numerous applications in scientific research, including:

    Chemistry: It serves as a versatile building block for synthesizing novel compounds.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their medicinal properties, and this compound is no exception.

    Industry: The compound’s unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism by which 1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. While detailed studies on this compound’s mechanism are limited, it is likely to interact with cellular proteins and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone can be compared with other quinoline derivatives, such as:

    Quinoline: A well-known nitrogenous tertiary base with significant medicinal and industrial applications.

    Pyrazoloquinoline derivatives: These compounds have been studied for their pharmacological activities and are synthesized using similar methods.

The uniqueness of this compound lies in its azido group, which imparts distinct chemical reactivity and potential for further functionalization.

Properties

IUPAC Name

1-(4-azido-3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-8(16)15-7-6-10(13-14-12)9-4-2-3-5-11(9)15/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHNBDDOJZRXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C2=CC=CC=C21)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.